- Thiopurine derivative-induced Fpg/Nei DNA glycosylase inhibition: structural, dynamic and functional insights, International Journal of Molecular Sciences, 2020, 21(6),
Cas no 933-80-2 (6-Chloro-2-methylpyrimidine-4,5-diamine)
933-80-2 structure
Product Name:6-Chloro-2-methylpyrimidine-4,5-diamine
Numero CAS:933-80-2
MF:C5H7ClN4
MW:158.58887887001
MDL:MFCD00234120
CID:797281
PubChem ID:594145
Update Time:2024-10-26
6-Chloro-2-methylpyrimidine-4,5-diamine Proprietà chimiche e fisiche
Nomi e identificatori
-
- 6-Chloro-2-methylpyrimidine-4,5-diamine
- 4,5-Pyrimidinediamine,6-chloro-2-methyl-
- 6-chloro-4,5-diamino-2-methylpyrimidine
- 6-Chloro-2-methyl-4,5-pyrimidinediamine
- SGPFPRGCGZLZPP-UHFFFAOYSA-N
- 4,5-Pyrimidinediamine, 6-chloro-2-methyl-
- 6-chloro-2-methylpyrimidine-4,5-diamin
- 6-chloro-2-methyl-pyrimidine-4,5-diamine
- 4,5-Pyrimidinediamine, 6-chloro-2-methyl-
- 6-Chloro-2-methyl-4,5-pyrimidinediamine (ACI)
- Pyrimidine, 4,5-diamino-6-chloro-2-methyl- (7CI, 8CI)
- C77201
- 933-80-2
- CS-0045785
- EN300-7241089
- MFCD00234120
- DS-15928
- DB-359403
- DTXSID60344053
- SY317160
- AC-907/25004456
- SB57709
- SCHEMBL116212
- AKOS022183071
-
- MDL: MFCD00234120
- Inchi: 1S/C5H7ClN4/c1-2-9-4(6)3(7)5(8)10-2/h7H2,1H3,(H2,8,9,10)
- Chiave InChI: SGPFPRGCGZLZPP-UHFFFAOYSA-N
- Sorrisi: ClC1C(N)=C(N)N=C(C)N=1
Proprietà calcolate
- Massa esatta: 158.0359239g/mol
- Massa monoisotopica: 158.0359239g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 2
- Conta accettatore di obbligazioni idrogeno: 4
- Conta atomi pesanti: 10
- Conta legami ruotabili: 0
- Complessità: 120
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Carica superficiale: 0
- Conta Tautomer: 6
- XLogP3: 0.5
- Superficie polare topologica: 77.8
Proprietà sperimentali
- Densità: 1.5±0.1 g/cm3
- Punto di fusione: Not available
- Punto di ebollizione: 314.3±37.0°C at 760 mmHg
- Punto di infiammabilità: 143.9±26.5 °C
- Pressione di vapore: 0.0±0.7 mmHg at 25°C
6-Chloro-2-methylpyrimidine-4,5-diamine Informazioni sulla sicurezza
- Parola segnale:Warning
- Dichiarazione di pericolo: H302-H315-H319
- Dichiarazione di avvertimento: P261-P305+P351+P338
- Istruzioni di sicurezza: H303Può essere dannoso se ingerito+H313Il contatto con la pelle può essere dannoso+H333L'inalazione può essere dannosa per il corpo
- Condizioni di conservazione:Keep in dark place,Inert atmosphere,2-8°C
6-Chloro-2-methylpyrimidine-4,5-diamine Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-UY127-1g |
6-Chloro-2-methylpyrimidine-4,5-diamine |
933-80-2 | 95+% | 1g |
3473CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-UY127-100mg |
6-Chloro-2-methylpyrimidine-4,5-diamine |
933-80-2 | 95+% | 100mg |
626CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-UY127-250mg |
6-Chloro-2-methylpyrimidine-4,5-diamine |
933-80-2 | 95+% | 250mg |
1312CNY | 2021-05-08 | |
| Chemenu | CM255863-1g |
6-Chloro-2-methylpyrimidine-4,5-diamine |
933-80-2 | 95% | 1g |
$355 | 2021-08-04 | |
| Chemenu | CM255863-5g |
6-Chloro-2-methylpyrimidine-4,5-diamine |
933-80-2 | 95% | 5g |
$1066 | 2021-08-04 | |
| Chemenu | CM255863-10g |
6-Chloro-2-methylpyrimidine-4,5-diamine |
933-80-2 | 95% | 10g |
$1636 | 2021-08-04 | |
| TRC | C380095-250mg |
6-Chloro-2-methylpyrimidine-4,5-diamine |
933-80-2 | 250mg |
$207.00 | 2023-05-18 | ||
| TRC | C380095-2.5g |
6-Chloro-2-methylpyrimidine-4,5-diamine |
933-80-2 | 2.5g |
$1642.00 | 2023-05-18 | ||
| eNovation Chemicals LLC | D760445-5g |
4,5-Pyrimidinediamine, 6-chloro-2-methyl- |
933-80-2 | 95+% | 5g |
$260 | 2024-06-06 | |
| eNovation Chemicals LLC | D760445-25g |
4,5-Pyrimidinediamine, 6-chloro-2-methyl- |
933-80-2 | 95+% | 25g |
$840 | 2024-06-06 |
6-Chloro-2-methylpyrimidine-4,5-diamine Metodo di produzione
Metodo di produzione 1
Condizioni di reazione
1.1 Reagents: Ammonium hydroxide Solvents: Water ; 25 min, 120 °C
Riferimento
Metodo di produzione 2
Condizioni di reazione
1.1 Reagents: Ammonia Solvents: Ethanol ; 4 h, 160 °C
Riferimento
- Preparation of substituted pyrimidine and pyrimidoindole compounds as anti-tubulin, antimitotic, antitumor, anti-opportunistic agents, dihydrofolate reductase inhibitors, World Intellectual Property Organization, , ,
Metodo di produzione 3
Condizioni di reazione
1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Isopropanol ; heated
Riferimento
- Discovery and optimization of novel purines as potent and selective CB2 agonists, Bioorganic & Medicinal Chemistry Letters, 2012, 22(15), 4962-4966
Metodo di produzione 4
Condizioni di reazione
1.1 Reagents: Diisopropylethylamine , Ammonia Solvents: Isopropanol ; 16 h, 150 °C; 150 °C → rt
Riferimento
- Preparation of purine compounds as CB2 agonists for the treatment of pain, World Intellectual Property Organization, , ,
Metodo di produzione 5
Condizioni di reazione
1.1 Reagents: Ammonia Solvents: Water ; overnight, 120 °C
Riferimento
- N8-Glycosylated 8-Azapurine and Methylated Purine Nucleobases: Synthesis and Study of Base Pairing Properties, Journal of Organic Chemistry, 2019, 84(21), 13394-13409
Metodo di produzione 6
Condizioni di reazione
1.1 Reagents: Ammonia ; 4 h, 120 °C
Riferimento
- Preparation of 6-substituted-9H-purine derivatives for the treatment and prevention of cancer, World Intellectual Property Organization, , ,
Metodo di produzione 7
Condizioni di reazione
1.1 Reagents: Ammonia Solvents: Isopropanol ; 16 h, 150 °C
Riferimento
- Pteridines as fungicides, insecticides and antiparasitics and their preparation and use in agricultural and veterinary fields, United States, , ,
Metodo di produzione 8
Condizioni di reazione
1.1 Reagents: Ammonia Solvents: Water ; 10 min, 100 °C; 100 °C → 70 °C; overnight, 70 °C
Riferimento
- Preparation of substituted purine compounds as CRF1 receptor antagonists, World Intellectual Property Organization, , ,
Metodo di produzione 9
Condizioni di reazione
1.1 Reagents: Ammonia Solvents: Ethanol ; 18 °C; 13.5 h, 15 psi, 120 °C
Riferimento
- Preparation of heterocyclic compounds as transglutaminase 2 inhibitors, World Intellectual Property Organization, , ,
Metodo di produzione 10
Condizioni di reazione
1.1 Reagents: Ammonium hydroxide Solvents: Water ; 18 h, 120 °C
Riferimento
- Compositions and methods using the same for treatment of neurodegenerative and mitochondrial disease, World Intellectual Property Organization, , ,
Metodo di produzione 11
Condizioni di reazione
1.1 Reagents: Ammonia Solvents: Isopropanol ; 18 h, 150 °C
Riferimento
- Pyrrolopyridines and related compounds as Tank-binding kinase inhibitors and their preparation, United States, , ,
Metodo di produzione 12
Condizioni di reazione
1.1 Reagents: Ammonia Solvents: Water ; overnight, 100 °C
Riferimento
- Preparation of purinamine compounds treatment of neurodegenerative and mitochondrial disease, World Intellectual Property Organization, , ,
Metodo di produzione 13
Condizioni di reazione
1.1 Reagents: Ammonia Solvents: Water ; 25 min, 120 °C
Riferimento
- Structure-Based Design of a Novel Series of Potent, Selective Inhibitors of the Class I Phosphatidylinositol 3-Kinases, Journal of Medicinal Chemistry, 2012, 55(11), 5188-5219
Metodo di produzione 14
Condizioni di reazione
1.1 Reagents: Ammonium hydroxide ; 25 min, 120 °C; 120 °C → rt
Riferimento
- Preparation of heteroaryl compounds as PIKK inhibitors for the treatment of cancer, World Intellectual Property Organization, , ,
Metodo di produzione 15
Condizioni di reazione
1.1 Reagents: Ammonium hydroxide ; 25 min, 120 °C; 120 °C → rt
Riferimento
- Preparation of 3-azaheterocyclyl-N-(substituted monocyclyl or bicyclyl)pyridine-2-amines and analogs as PI3 kinase and/or mTOR inhibitors for treating cancers, United States, , ,
Metodo di produzione 16
Condizioni di reazione
1.1 Reagents: Ammonia Solvents: Methanol ; rt → 100 °C; 12 h, 100 °C; 100 °C → rt; 2 h, rt
Riferimento
- Preparation of imidazopyrimidines as modulators of transient receptor potential TRPV1 channel proteins., United States, , ,
6-Chloro-2-methylpyrimidine-4,5-diamine Raw materials
6-Chloro-2-methylpyrimidine-4,5-diamine Preparation Products
6-Chloro-2-methylpyrimidine-4,5-diamine Fornitori
Amadis Chemical Company Limited
Membro d'oro
(CAS:933-80-2)6-Chloro-2-methylpyrimidine-4,5-diamine
Numero d'ordine:A922703
Stato delle scorte:in Stock
Quantità:5g/25g
Purezza:99%
Informazioni sui prezzi Ultimo aggiornamento:Friday, 30 August 2024 14:33
Prezzo ($):464.0/800.0
Email:sales@amadischem.com
6-Chloro-2-methylpyrimidine-4,5-diamine Letteratura correlata
-
Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
-
Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
-
Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
-
Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
933-80-2 (6-Chloro-2-methylpyrimidine-4,5-diamine) Prodotti correlati
- 709-57-9(6-chloro-2-(trifluoromethyl)pyrimidine-4,5-diamine)
- 4316-98-7(6-Chloropyrimidine-4,5-diamine)
- 139654-01-6(6-chloro-2-ethyl-N4-methylpyrimidine-4,5-diamine)
- 89303-96-8(6-Chloropyrimidine-2,4,5-triamine dihydrochloride)
- 1749-68-4(6-chloro-2-methylpyrimidin-4-amine)
- 1194-78-1(2,4,6-Triamino-6-chloropyrimidine)
- 155824-29-6(6-Chloropyrimidine-2,4,5-triamine hydrochloride)
- 6237-97-4(4,5-Pyrimidinediamine,6-chloro-2-ethyl-)
- 42786-59-4(4-chloro-6-hydrazinylpyrimidin-5-amine)
- 130838-36-7(2,6-dichloropyrimidine-4,5-diamine)
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:933-80-2)6-Chloro-2-methylpyrimidine-4,5-diamine
Purezza:99%/99%
Quantità:5g/25g
Prezzo ($):464.0/800.0